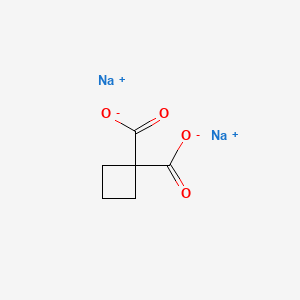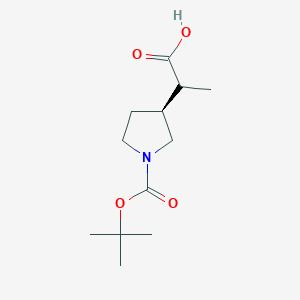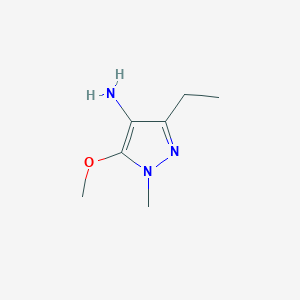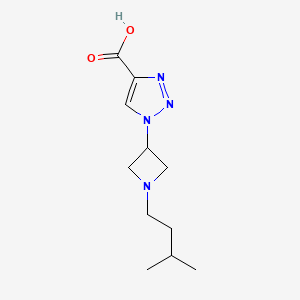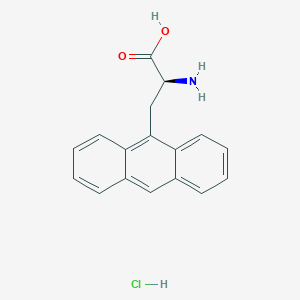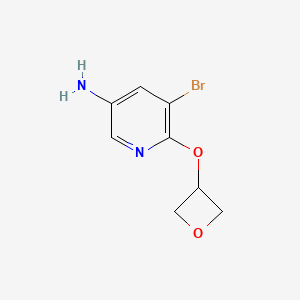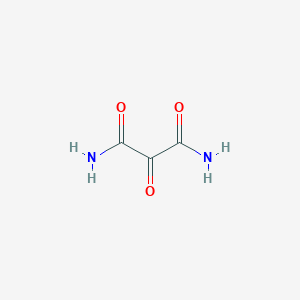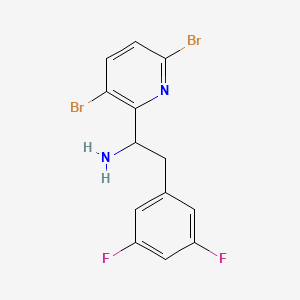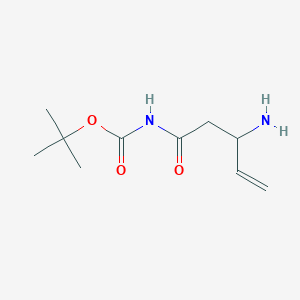
(R)-2-(Fluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Fluoromethyl)piperidine is a chiral compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of a fluoromethyl group at the second position of the piperidine ring imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Fluoromethyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluoromethylation: Introduction of the fluoromethyl group can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or fluoromethyl iodide under appropriate reaction conditions.
Chiral Resolution: The racemic mixture of 2-(Fluoromethyl)piperidine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production of ®-2-(Fluoromethyl)piperidine may involve optimized synthetic routes that ensure high yield and purity. This can include continuous flow chemistry and the use of advanced catalytic systems.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(Fluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can lead to various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(Fluoromethyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of fluorinated piperidines on biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound may find use in the development of agrochemicals, materials science, and other industrial applications.
Wirkmechanismus
The mechanism of action of ®-2-(Fluoromethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluoromethyl group can influence the compound’s binding affinity, metabolic stability, and overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(Fluoromethyl)piperidine: The enantiomer of ®-2-(Fluoromethyl)piperidine with different stereochemistry.
2-(Chloromethyl)piperidine: A similar compound with a chloromethyl group instead of a fluoromethyl group.
2-(Hydroxymethyl)piperidine: A compound with a hydroxymethyl group at the second position.
Uniqueness
®-2-(Fluoromethyl)piperidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.
Eigenschaften
Molekularformel |
C6H12FN |
|---|---|
Molekulargewicht |
117.16 g/mol |
IUPAC-Name |
(2R)-2-(fluoromethyl)piperidine |
InChI |
InChI=1S/C6H12FN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2/t6-/m1/s1 |
InChI-Schlüssel |
VMMNQROZBNSKSB-ZCFIWIBFSA-N |
Isomerische SMILES |
C1CCN[C@H](C1)CF |
Kanonische SMILES |
C1CCNC(C1)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


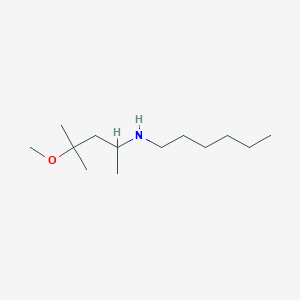
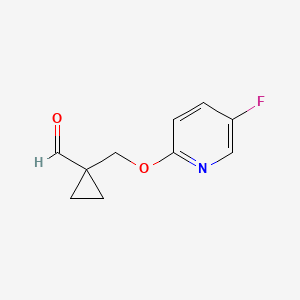
![2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B13337545.png)
![9,11-Dichlorodibenzo[b,f][1,4]thiazepine](/img/structure/B13337547.png)
